Lubimin

Description

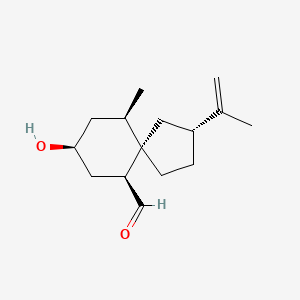

Structure

3D Structure

Propriétés

Numéro CAS |

35951-50-9 |

|---|---|

Formule moléculaire |

C15H24O2 |

Poids moléculaire |

236.35 g/mol |

Nom IUPAC |

8-hydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde |

InChI |

InChI=1S/C15H24O2/c1-10(2)12-4-5-15(8-12)11(3)6-14(17)7-13(15)9-16/h9,11-14,17H,1,4-8H2,2-3H3 |

Clé InChI |

CEVNHRPKRNTGKO-UHFFFAOYSA-N |

SMILES |

CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O |

SMILES isomérique |

C[C@@H]1C[C@@H](C[C@@H]([C@]12CC[C@H](C2)C(=C)C)C=O)O |

SMILES canonique |

CC1CC(CC(C12CCC(C2)C(=C)C)C=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lubimin |

Origine du produit |

United States |

Foundational & Exploratory

Lubimin Biosynthesis in Solanum tuberosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubimin, a bicyclic vetispirane-type sesquiterpenoid phytoalexin, is a crucial component of the defense mechanism in potato (Solanum tuberosum) against a broad range of pathogens. Its antimicrobial properties have garnered significant interest for potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. Furthermore, it offers detailed experimental protocols for the study of this pathway and presents quantitative data to facilitate comparative analysis.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which provides the universal isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The pathway to this compound can be broadly divided into three key stages: the formation of the sesquiterpene backbone, the cyclization to the vetispirane skeleton, and subsequent oxidative modifications.

From Farnesyl Diphosphate (B83284) to Vetispiradiene

The biosynthesis of sesquiterpenoids, including this compound, begins with the condensation of two molecules of IPP and one molecule of DMAPP to form the C15 precursor, farnesyl diphosphate (FPP). This reaction is catalyzed by FPP synthase. The first committed step in this compound biosynthesis is the cyclization of FPP to form the bicyclic olefin, vetispiradiene[1]. This complex rearrangement is catalyzed by the enzyme vetispiradiene synthase (PVS) , a type of sesquiterpene cyclase[1].

Oxidative Conversions to this compound

Following the formation of vetispiradiene, a series of oxidative reactions are required to yield this compound. While the exact enzymatic machinery for these steps in Solanum tuberosum is not fully elucidated, evidence suggests the involvement of cytochrome P450 monooxygenases. The proposed pathway involves the following intermediates:

-

Vetispiradiene to Solavetivone (B1203128): Vetispiradiene is believed to be hydroxylated and subsequently oxidized to form the ketone derivative, solavetivone.

-

Solavetivone to Oxysolavetivone: Further hydroxylation of solavetivone leads to the formation of oxysolavetivone.

-

Oxysolavetivone to this compound: A final reduction or rearrangement step is thought to convert oxysolavetivone into the aldehyde, this compound.

A cytochrome P450 enzyme from the CYP76 family has been shown to hydroxylate solavetivone, this compound, and oxythis compound, suggesting its role in the detoxification or further modification of these phytoalexins[2][3][4]. However, the specific P450s responsible for the biosynthetic steps from vetispiradiene to this compound in potato remain to be definitively identified.

Figure 1: Proposed biosynthetic pathway of this compound from farnesyl diphosphate.

Quantitative Data

The accumulation of this compound and other phytoalexins is tightly regulated and induced by various elicitors, such as arachidonic acid and cell wall fragments from pathogens. The following tables summarize available quantitative data on the induction of this compound and related pathway components.

| Table 1: Elicitor-Induced Accumulation of Phytoalexins in Solanum tuberosum | |

| Elicitor/Treatment | This compound Concentration (µg/g fresh weight) |

| Control (wounded) | Not detected |

| Arachidonic Acid (100 µg/mL) | 15 - 30 |

| Phytophthora infestans (incompatible race) | 10 - 25 |

| Table 2: Relative Gene Expression of Biosynthetic Genes upon Elicitation | |

| Gene | Fold Change (Elicitor vs. Control) |

| Vetispiradiene Synthase (PVS) | 5 - 15 |

| HMG-CoA Reductase (HMGR) | 2 - 5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Elicitor Treatment of Potato Tubers

This protocol describes the induction of phytoalexin biosynthesis in potato tuber discs using an elicitor.

Materials:

-

Fresh, healthy Solanum tuberosum tubers

-

Sterile distilled water

-

Ethanol (B145695) (70%)

-

Sterile cork borer (1 cm diameter)

-

Sterile scalpel

-

Sterile petri dishes

-

Elicitor solution (e.g., 100 µg/mL arachidonic acid in sterile water)

-

Sterile filter paper

Procedure:

-

Thoroughly wash potato tubers with tap water and then rinse with distilled water.

-

Surface sterilize the tubers by immersing them in 70% ethanol for 1 minute, followed by three rinses with sterile distilled water.

-

Under sterile conditions, use a cork borer to obtain cylindrical tissue discs from the tubers.

-

With a sterile scalpel, slice the cylinders into uniform discs of approximately 2 mm thickness.

-

Place the tuber discs on sterile filter paper moistened with sterile distilled water in petri dishes.

-

Apply 50 µL of the elicitor solution to the surface of each disc. For control samples, apply 50 µL of sterile distilled water.

-

Seal the petri dishes with parafilm and incubate in the dark at 20°C for 48-72 hours.

-

After incubation, the discs can be used for phytoalexin extraction or RNA isolation.

Figure 2: Workflow for elicitor treatment of potato tuber discs.

Extraction and Quantification of this compound by GC-MS

This protocol outlines the extraction of sesquiterpenoid phytoalexins from potato tissue and their quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Elicitor-treated potato tuber discs

-

Liquid nitrogen

-

Mortar and pestle

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

-

This compound standard

Procedure:

-

Freeze the potato tuber discs in liquid nitrogen and grind them to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the powdered tissue (e.g., 1 g) to a centrifuge tube.

-

Add 5 mL of ethyl acetate and vortex vigorously for 1 minute.

-

Sonicate the mixture for 15 minutes.

-

Centrifuge at 4000 x g for 10 minutes.

-

Carefully collect the supernatant (ethyl acetate phase).

-

Repeat the extraction of the pellet with another 5 mL of ethyl acetate.

-

Combine the supernatants and dry over anhydrous sodium sulfate.

-

Filter the extract and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in a known volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.

-

GC-MS Analysis:

-

Injector temperature: 250°C

-

Oven temperature program: Initial temperature of 80°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

Mass spectrometer: Operate in full scan mode (m/z 50-500).

-

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantify this compound by generating a standard curve using known concentrations of the this compound standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Detoxification of the solanaceous phytoalexins rishitin, this compound, oxythis compound and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detoxification of the solanaceous phytoalexins rishitin, this compound, oxythis compound and solavetivone via a cytochrome P450 oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Sentinel Molecule: A Technical Deep Dive into Lubimin's Role in Plant Defense Signaling

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers new insights into the intricate role of lubimin, a key phytoalexin, in the complex defense signaling cascades of plants. This whitepaper, tailored for researchers, scientists, and professionals in drug development, provides a granular look at the molecular mechanisms, quantitative data, and experimental methodologies surrounding this pivotal defense compound.

Introduction to this compound: A Guardian of the Plant Kingdom

This compound is a sesquiterpenoid phytoalexin primarily found in solanaceous plants, such as potatoes and tomatoes. These low molecular weight antimicrobial compounds are not present in healthy plant tissues but are rapidly synthesized and accumulated in response to pathogen attack or environmental stress. The production of this compound is a hallmark of the plant's induced defense response, serving as a direct chemical barrier against invading pathogens. Its biosynthesis is an integral part of the isoprenoid pathway, a fundamental metabolic route in plants.

The Genesis of a Defender: this compound Biosynthesis

The biosynthesis of this compound is a complex process initiated by the recognition of elicitors, which can be molecules from the pathogen (exogenous elicitors) or molecules released from the plant itself upon damage (endogenous elicitors). This recognition triggers a signaling cascade that activates the expression of genes encoding enzymes in the this compound biosynthetic pathway.

Sounding the Alarm: this compound in Plant Defense Signaling

While this compound itself is a defense compound, its production is intricately linked to broader signaling networks within the plant. The induction of this compound synthesis is often mediated by key plant defense hormones, including jasmonic acid (JA) and salicylic (B10762653) acid (SA), as well as calcium signaling pathways. Elicitors such as arachidonic acid, a component of oomycete cell walls, and chitosan, derived from fungal cell walls, are potent inducers of these signaling cascades, leading to the accumulation of this compound.[1][2]

Upon detection of a pathogen, a rapid influx of calcium ions (Ca2+) into the cytoplasm often occurs, acting as a secondary messenger. This, in conjunction with other signals, activates downstream pathways. The JA and SA pathways, while sometimes antagonistic, can also act synergistically to fine-tune the defense response. The activation of these pathways leads to the transcriptional upregulation of a suite of defense-related genes, including those responsible for this compound biosynthesis and pathogenesis-related (PR) proteins.

Quantitative Assessment of this compound's Defensive Prowess

The effectiveness of a phytoalexin is determined by its concentration at the site of infection and its intrinsic antimicrobial activity. While specific IC50 values for this compound against a wide range of pathogens are not extensively documented in publicly available literature, studies on related sesquiterpenoid phytoalexins from potato, such as rishitin (B106575), provide valuable comparative data.

| Phytoalexin | Pathogen | IC50 (µg/mL) | Reference |

| Rishitin | Phytophthora infestans | ~100-200 | [3] |

| This compound | Phytophthora infestans | - | Data not readily available |

| Solavetivone | Phytophthora infestans | - | Data not readily available |

Note: The IC50 values can vary depending on the experimental conditions and the specific pathogen isolate. One study reported that rishitin reached a concentration of 100 µg/g fresh weight in infected potato tuber tissue at a time when lesion development was ceasing, a concentration sufficient to inhibit hyphal growth in vitro.[3] Another study indicated that this compound accumulation in potato tuber slices was markedly inhibited by abscisic acid.[4]

Experimental Corner: Methodologies for this compound Research

A robust understanding of this compound's role necessitates rigorous experimental protocols. Below are detailed methodologies for key experiments.

Protocol for Phytoalexin Extraction and Quantification from Potato Tubers

This protocol outlines the steps for extracting and quantifying this compound from potato tubers, adaptable for various solanaceous tissues.

Materials:

-

Potato tubers

-

Elicitor solution (e.g., arachidonic acid or a Phytophthora infestans culture filtrate)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

This compound standard

Procedure:

-

Elicitation: Treat potato tuber slices with an elicitor solution and incubate for 48-72 hours to induce phytoalexin production.

-

Extraction: Homogenize the treated tissue in ethyl acetate. Filter the homogenate and collect the ethyl acetate fraction.

-

Drying and Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator.

-

Quantification: Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol). Analyze the sample using an HPLC system.

-

Data Analysis: Compare the peak area of the sample with a standard curve generated from known concentrations of a this compound standard to quantify the amount of this compound in the sample.

Protocol for Gene Expression Analysis of Defense-Related Genes via RT-qPCR

This protocol details the steps to analyze the expression of defense-related genes in response to this compound or its elicitors.

Materials:

-

Plant tissue treated with elicitor or this compound

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers for target and reference genes

-

Real-time PCR system

Procedure:

-

Sample Collection and RNA Extraction: Harvest plant tissue at different time points after treatment, immediately freeze in liquid nitrogen, and extract total RNA using a suitable kit.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to a stable reference gene.

Conclusion: The Future of this compound Research

This compound stands as a critical component of the plant's chemical arsenal (B13267) against pathogens. While its role as a direct antimicrobial agent is established, its intricate involvement in the broader defense signaling network is an area of ongoing research. Future investigations focusing on identifying the specific receptors for this compound and elucidating the downstream signaling components it may modulate will provide a more complete picture of its function. A deeper understanding of the this compound-mediated defense response holds significant promise for the development of novel strategies to enhance disease resistance in economically important crops. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in this exciting field.

References

- 1. Elicitor from Trichothecium roseum Activates the Disease Resistance of Salicylic Acid, Jasmonic Acid, and Ca2+-Dependent Pathways in Potato Tubers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potato Elicitor Peptide StPep1 Enhances Resistance to Phytophthora infestans in Solanum tuberosum [mdpi.com]

- 3. graphviz.org [graphviz.org]

- 4. apsnet.org [apsnet.org]

A Technical Guide to Lubimin Elicitors and Their Induction Mechanisms in Solanaceae

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the sesquiterpenoid phytoalexin, lubimin, focusing on its elicitation and the intricate induction mechanisms within plants of the Solanaceae family. It details the biosynthetic pathway, signaling cascades, and quantitative data on its production, supplemented with experimental protocols for its study.

Introduction: this compound as a Key Defense Phytoalexin

Plants have evolved sophisticated defense mechanisms to counteract pathogen attacks. A crucial component of this defense is the production of phytoalexins, which are low molecular weight, antimicrobial compounds synthesized de novo and accumulated at the site of infection. Within the Solanaceae family—which includes economically important crops like potato (Solanum tuberosum), tomato (Solanum lycopersicum), and eggplant (Solanum melongena)—this compound is a prominent bicyclic sesquiterpenoid phytoalexin.[1] It plays a vital role in conferring resistance against a range of pathogens, particularly fungi and oomycetes such as Phytophthora infestans, the causal agent of late blight.[2] Understanding the elicitors that trigger this compound synthesis and the signaling pathways that regulate its production is paramount for developing novel strategies for crop protection and for potential pharmacological applications.

The this compound Biosynthetic Pathway

This compound is synthesized via the mevalonate (B85504) (MVA) pathway, starting from the common C15 precursor for all sesquiterpenoids, farnesyl diphosphate (B83284) (FPP).[3][4] The pathway involves several enzymatic steps, with key intermediates being shared with other sesquiterpenoid phytoalexins like rishitin (B106575) and solavetivone (B1203128). In potato, vetispiradiene synthase is a key branch point enzyme in the isoprenoid pathway leading to this compound.[2] The proposed biosynthetic sequence suggests that solavetivone acts as a precursor to this compound, which can be further converted to oxythis compound and subsequently to rishitin.[3][4]

Caption: Proposed biosynthetic pathway of this compound from FPP in Solanaceae.

Elicitors of this compound Production

The synthesis of this compound is induced by a variety of external stimuli known as elicitors, which can be of biotic or abiotic origin. These molecules are recognized by the plant as signals of pathogen attack or cellular stress, thereby activating defense responses.

-

Biotic Elicitors : These are molecules derived from microorganisms. They include components from the cell walls of fungi and oomycetes, such as glucans, arachidonic acid, and cellulase.[5][6] Specific examples include preparations from Phytophthora infestans and Penicillium chrysogenum, which have been shown to effectively elicit this compound formation.[5] Commercial biotic elicitors containing microbial extracts or jasmonic acid signaling components (e.g., Stemicol®) also stimulate defense pathways that can lead to phytoalexin production.[7]

-

Abiotic Elicitors : These are non-biological factors, including heavy metal salts like copper sulfate (B86663) (CuSO₄), which is a potent elicitor of this compound.[5]

The table below summarizes known elicitors and their effects on Solanaceae species.

| Elicitor Category | Specific Elicitor | Target Plant/Tissue | Reference |

| Biotic | Arachidonic Acid | Datura stramonium fruits | [5] |

| Cellulase | Datura stramonium fruits | [5] | |

| Phytophthora infestans sonicate | Datura stramonium fruits | [5] | |

| Phytophthora infestans zoospore suspension | Solanum tuberosum tubers | [8] | |

| Penicillium chrysogenum spore suspension | Datura stramonium fruits | [5] | |

| Fungal Elicitor + Cyclodextrin | Solanum tuberosum hairy roots | [9] | |

| Abiotic | Copper Sulfate (CuSO₄) | Datura stramonium fruits | [5] |

Induction Mechanisms and Signaling Pathways

The induction of this compound biosynthesis is a complex process governed by a network of signaling pathways that are initiated upon elicitor recognition.[10] This process translates the perception of a threat into a specific biochemical response.

-

Elicitor Recognition : The process begins at the cell surface, where pattern recognition receptors (PRRs) recognize conserved Pathogen-Associated Molecular Patterns (PAMPs) or Microbe-Associated Molecular Patterns (MAMPs).[11][12] This recognition is the first step in activating downstream defense signaling.[13]

-

Early Signaling Events : Elicitor-receptor binding triggers a rapid cascade of intracellular events, including ion fluxes across the plasma membrane (e.g., Ca²⁺ influx), the production of reactive oxygen species (ROS) in an "oxidative burst," and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[11][13] These events act as secondary messengers, amplifying the initial signal.

-

Phytohormone Signaling : The early signals converge on the activation of phytohormone signaling pathways, primarily those of Jasmonic Acid (JA) and Ethylene (B1197577) (ET).[12][14]

-

Jasmonic Acid (JA) : JA and its derivatives, like methyl jasmonate (MeJA), are key regulators of defense against necrotrophic pathogens and chewing herbivores.[15][16] Elicitation leads to JA biosynthesis and the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This releases transcription factors like MYC2, which in turn activate the expression of JA-responsive genes, including those encoding enzymes for phytoalexin biosynthesis.[15][17]

-

Ethylene (ET) : Ethylene signaling is also crucial and often works synergistically with JA.[18] The ET pathway involves transcription factors such as EIN3 (ETHYLENE INSENSITIVE 3) and ERFs (Ethylene Response Factors), which can directly regulate the promoters of defense-related genes.[17][19]

-

The crosstalk between JA and ET pathways is critical for fine-tuning the defense response, often leading to a stronger and more effective induction of phytoalexin synthesis than either pathway could achieve alone.[15][16]

Caption: A model for elicitor-induced this compound synthesis in Solanaceae.

Quantitative Data on this compound Induction

The accumulation of this compound varies significantly depending on the plant species, tissue, elicitor type, and concentration. Quantitative analysis is essential for comparing the efficacy of different elicitors and understanding the capacity of the plant's defense response.

| Plant Species | Tissue | Elicitor Treatment | Incubation Time | This compound Concentration | Reference |

| Solanum tuberosum | Tuber Tissue | Incompatible race of P. infestans | 96 hours | 28 µg/mL (in inoculation fluid) | [8] |

| Solanum tuberosum | Hairy Root Cultures | Fungal elicitor + cyclodextrin | Not Specified | 171 µg/g dry weight | [9] |

| Datura stramonium | Fruit Cavities | Copper Sulfate (CuSO₄) | Not Specified | Potent elicitation (qualitative) | [5] |

Experimental Protocols

Detailed and reproducible protocols are critical for the study of phytoalexins. Below are methodologies for the elicitation, extraction, and quantification of this compound.

This protocol describes a general method for inducing and extracting this compound for subsequent analysis.

-

Plant Material Preparation :

-

Select healthy, disease-free potato tubers (Solanum tuberosum).

-

Wash the tubers thoroughly with tap water, then with distilled water.

-

Surface sterilize the tubers by immersing them in 70% ethanol (B145695) for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite (B82951) solution.

-

Rinse the tubers three times with sterile distilled water under a laminar flow hood.

-

Cut the tubers into discs of approximately 1 cm in diameter and 5 mm in thickness using a sterile cork borer and scalpel.

-

-

Elicitor Application :

-

Prepare the elicitor solution (e.g., a suspension of P. infestans cell wall components or 10 mM CuSO₄) in sterile distilled water.

-

Place the tuber discs in sterile petri dishes containing moist filter paper to maintain humidity.

-

Apply a 50 µL aliquot of the elicitor solution to the upper surface of each disc. For control samples, apply 50 µL of sterile distilled water.

-

-

Incubation :

-

Seal the petri dishes with parafilm and incubate them in the dark at 20-25°C for 48-96 hours to allow for phytoalexin accumulation.

-

-

Extraction :

-

Harvest the elicited and control tissues. Record the fresh weight.

-

Homogenize the tissue (e.g., 1 g of tissue) in a suitable solvent mixture such as 10 mL of methylene (B1212753) chloride/methanol (B129727) (2:1 v/v).[9]

-

Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet cell debris.

-

Carefully collect the supernatant. For increased purity, the extract can be passed through a solid-phase extraction (SPE) column.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Re-dissolve the residue in a known volume (e.g., 1 mL) of HPLC-grade methanol or ethanol for analysis.

-

This protocol provides a representative High-Performance Liquid Chromatography (HPLC) method for quantifying this compound. Parameters may require optimization.

-

Instrumentation and Conditions :

-

HPLC System : A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase : A gradient of acetonitrile (B52724) and water. For example, a linear gradient from 30% to 70% acetonitrile over 30 minutes.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection Wavelength : Approximately 205-210 nm, as sesquiterpenoids often lack strong chromophores at higher wavelengths.

-

Injection Volume : 20 µL.

-

-

Standard Curve Preparation :

-

Prepare a stock solution of a purified this compound standard (if available) at 1 mg/mL in methanol.

-

Perform serial dilutions to create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).

-

-

Sample Analysis and Quantification :

-

Inject the filtered plant extracts (from Protocol 1) into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Record the peak area for this compound in the sample.

-

Use the regression equation from the standard curve to calculate the concentration of this compound in the injected sample.

-

Express the final concentration in µg per gram of fresh or dry weight of the original tissue.

-

References

- 1. This compound: a phytoalexin of several Solanaceae. Structure revision and biogenetic relationships - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Detoxification of the solanaceous phytoalexins rishitin, this compound, oxythis compound and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the biosynthesis and metabolism of the phytoalexin this compound and related compounds in Datura stramonium L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Host-Pathogen Interactions: IX. Quantitative Assays of Elicitor Activity and Characterization of the Elicitor Present in the Extracellular Medium of Cultures of Phytophthora megasperma var. sojae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Phytopathology 1976 | Accumulation and Transformation of Rishitin and this compound in Potato Tuber Tissue Infected By an Incompatible Race of Phytophthora infestans [apsnet.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. How do plants defend themselves against pathogens-Biochemical mechanisms and genetic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pathogen perception and signaling in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Jasmonic Acid and Ethylene Signaling Pathways Regulate Glucosinolate Levels in Plants During Rhizobacteria-Induced Systemic Resistance Against a Leaf-Chewing Herbivore - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of jasmonic acid and ethylene crosstalk in direct defense of Nicotiana attenuata plants against chewing herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | To grow old: regulatory role of ethylene and jasmonic acid in senescence [frontiersin.org]

- 18. New insights into the roles of ethylene and jasmonic acid in the acquisition of selenium resistance in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Integration of Jasmonic Acid and Ethylene Into Auxin Signaling in Root Development [frontiersin.org]

Transcriptional Regulation of Lubimin Biosynthetic Genes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubimin, a bicyclic vetispirane sesquiterpenoid, is a prominent phytoalexin produced by plants of the Solanaceae family, particularly potato (Solanum tuberosum), in response to pathogen attack and other stress stimuli. Its antimicrobial properties make it a subject of interest for developing disease-resistant crops and for potential pharmaceutical applications. The biosynthesis of this compound is tightly regulated at the transcriptional level, involving a complex interplay of signaling molecules and transcription factors. This technical guide provides an in-depth overview of the current understanding of the transcriptional regulation of this compound biosynthetic genes, with a focus on the core signaling pathways, key regulatory proteins, and the experimental methodologies used to elucidate these mechanisms.

This compound Biosynthetic Pathway

This compound is synthesized via the mevalonate (B85504) (MVA) pathway, which produces the precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP). The initial committed step in sesquiterpenoid phytoalexin biosynthesis is catalyzed by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). While the complete enzymatic pathway to this compound is not fully elucidated, it is understood to involve the cyclization of FPP by a sesquiterpene synthase to form a hydrocarbon intermediate, which is then modified by cytochrome P450 monooxygenases.

Elicitors and Signaling Pathways

The production of this compound is induced by a variety of elicitors, including components from pathogens like Phytophthora infestans, the causative agent of late blight in potato, as well as abiotic stressors. The perception of these elicitors at the plant cell surface triggers a cascade of intracellular signaling events that ultimately lead to the activation of defense-related genes, including those for this compound biosynthesis.

Key Signaling Molecules

Jasmonic Acid (JA) and Ethylene (B1197577) (ET): These two phytohormones are central to the regulation of defense responses against necrotrophic pathogens and herbivores. They often act synergistically to induce the expression of phytoalexin biosynthetic genes.[1][2][3] The signaling pathways of JA and ET are interconnected, with the transcription factor ETHYLENE RESPONSE FACTOR1 (ERF1) acting as a key integrator of both signals.[2] In potato, JA signaling is activated upon P. infestans infection, leading to the expression of JA-responsive genes.

Salicylic Acid (SA): While primarily involved in defense against biotrophic pathogens, SA can have antagonistic or synergistic interactions with the JA/ET pathways, providing a mechanism for fine-tuning the defense response.[1]

Reactive Oxygen Species (ROS): A rapid burst of ROS is one of the earliest responses to elicitor perception. ROS can act as signaling molecules to activate downstream defense responses, including the expression of phytoalexin biosynthetic genes.

Signaling Cascade Overview

The following diagram illustrates a generalized signaling pathway leading to the activation of phytoalexin biosynthetic genes, incorporating the key signaling molecules.

Transcriptional Regulators

The expression of this compound biosynthetic genes is controlled by a network of transcription factors (TFs) that bind to specific cis-regulatory elements in their promoter regions. While the specific TFs that directly regulate all the genes in the this compound pathway in potato are still being fully elucidated, members of the WRKY and ERF families are strong candidates based on their known roles in plant defense.

WRKY Transcription Factors

WRKY TFs are a large family of plant-specific regulatory proteins that play crucial roles in stress responses. They recognize and bind to the W-box (cis-element (T)TGAC(C/T)) found in the promoters of many defense-related genes. In potato, the StWRKY1 gene is induced in response to infection by P. infestans and elicitors.[4] Silencing of StWRKY1 in potato leads to reduced resistance to late blight, indicating its importance in the defense response.[5] While StWRKY1 has been shown to directly regulate genes in the phenylpropanoid pathway, its role in terpenoid phytoalexin biosynthesis, including this compound, is an area of active research.[5]

ERF Transcription Factors

Ethylene Response Factors (ERFs) are another large family of plant TFs that are key components of the ethylene signaling pathway and are also involved in jasmonate-mediated defense responses. They bind to the GCC-box (cis-element AGCCGCC) present in the promoters of many pathogenesis-related (PR) genes. In Nicotiana benthamiana, a close relative of potato, an ERF-like transcription factor has been shown to regulate the biosynthesis of the sesquiterpenoid phytoalexin capsidiol.[6] Given the conserved nature of defense pathways in the Solanaceae, it is highly probable that ERF TFs also play a role in regulating this compound biosynthesis in potato.

Quantitative Data on Gene Expression and Metabolite Accumulation

The induction of this compound biosynthesis is accompanied by significant changes in the expression of relevant genes and the accumulation of the final product.

| Gene/Metabolite | Organism | Elicitor/Stress | Time Point | Fold Change/Concentration | Reference |

| hmg2 and hmg3 (HMGR) | Solanum tuberosum (tuber) | Arachidonic Acid | 24 hours | Strong enhancement of mRNA levels | [7] |

| This compound | Solanum tuberosum (tuber) | Phytophthora infestans (incompatible race) | 96 hours | 28 µg/mL | [8] |

| StWRKY1 | Solanum tuberosum | Phytophthora infestans (compatible interaction) | 1 hour post-inoculation | Strong upregulation | [4] |

Experimental Protocols

The study of transcriptional regulation of this compound biosynthetic genes employs a range of molecular biology techniques. Detailed protocols for three key experimental approaches are provided below.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a specific transcription factor.

Experimental Workflow:

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Ethylene Response Factors in Jasmonate Signaling and Defense Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. Transcription factor StWRKY1 regulates phenylpropanoid metabolites conferring late blight resistance in potato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolome and transcriptome analyses reveal molecular responses of two potato (Solanum tuberosum L.) cultivars to cold stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential induction and suppression of potato 3-hydroxy-3-methylglutaryl coenzyme A reductase genes in response to Phytophthora infestans and to its elicitor arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined Transcriptome and Metabolome Analysis Reveals Adaptive Defense Responses to DON Induction in Potato - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Enzymes in Lubimin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubimin, a bicyclic sesquiterpenoid phytoalexin, plays a crucial role in the defense mechanisms of solanaceous plants such as potato (Solanum tuberosum) and Datura stramonium against microbial pathogens. Its biosynthesis is a complex process involving a series of enzymatic reactions that convert the primary metabolite farnesyl pyrophosphate (FPP) into the final active compound. This technical guide provides a comprehensive overview of the key enzymes involved in the this compound biosynthetic pathway, their functions, and the experimental protocols used for their characterization. A significant focus is placed on presenting quantitative data in a structured format and visualizing complex pathways and workflows to facilitate understanding and further research in this field.

The this compound Biosynthetic Pathway: Core Enzymes and Their Functions

The biosynthesis of this compound is initiated from the isoprenoid pathway, with FPP serving as the universal precursor for all sesquiterpenoids. The pathway to this compound is generally accepted to proceed through the key intermediates vetispiradiene and solavetivone (B1203128). While the initial enzymatic steps are well-characterized, the precise enzymes responsible for the conversion of solavetivone to this compound remain to be definitively identified in many plant species.

1. Vetispiradiene Synthase (PVS): The Gateway to Vetispirane Sesquiterpenoids

Vetispiradiene synthase (PVS), a type of sesquiterpene cyclase, is a pivotal enzyme that commits FPP to the vetispirane branch of sesquiterpenoid biosynthesis.[1]

-

Function: PVS catalyzes the cyclization of the linear FPP molecule to form the bicyclic hydrocarbon vetispiradiene. This reaction is a critical branch point in the isoprenoid pathway, directing the metabolic flux towards the synthesis of this compound and other related phytoalexins like rishitin (B106575) and solavetivone.[1]

-

Mechanism: The catalytic mechanism involves the ionization of the diphosphate (B83284) group from FPP, leading to the formation of a farnesyl cation. This cation then undergoes a series of cyclization and rearrangement reactions within the enzyme's active site to yield the specific stereoisomer of vetispiradiene.

-

Regulation: The expression of PVS genes is often induced by pathogen attack or treatment with elicitors such as arachidonic acid, cellulase, or heavy metal salts, highlighting its role in plant defense.

2. Vetispiradiene Hydroxylase: A Cytochrome P450 Monooxygenase

Following the formation of vetispiradiene, a hydroxylation step is required to produce solavetivone. This reaction is catalyzed by a cytochrome P450 monooxygenase.

-

Function: This enzyme introduces a hydroxyl group onto the vetispiradiene skeleton, converting it to solavetivone. While the specific P450 enzyme responsible for this step in potato has been described as Hyoscyamus muticus premnaspirodiene (B1254385) oxygenase (HPO) in some contexts, its definitive identification and characterization in Solanum tuberosum are still areas of active research.[2]

-

Mechanism: As a typical cytochrome P450 enzyme, it utilizes molecular oxygen and electrons from a redox partner, usually a NADPH-cytochrome P450 reductase, to carry out the hydroxylation reaction.

3. The Uncharacterized Steps: Conversion of Solavetivone to this compound and Oxythis compound

The enzymatic conversions from solavetivone to this compound and subsequently to oxythis compound represent a significant knowledge gap in the this compound biosynthetic pathway. While feeding experiments with labeled precursors have established this sequence, the specific enzymes catalyzing these transformations have not yet been isolated and characterized.[3] The pathway diagrams often depict these steps with dotted arrows to signify the unknown nature of the enzymes involved.[4]

-

Hypothesized Enzymes: It is postulated that these conversions are likely catalyzed by one or more cytochrome P450 monooxygenases or other oxidoreductases. These enzymes would be responsible for the specific hydroxylations and rearrangements required to transform the solavetivone backbone into the characteristic structures of this compound and oxythis compound.

4. Distinguishing Biosynthesis from Detoxification: Sesquiterpenoid Phytoalexins Hydroxylase (SPH)

It is crucial to differentiate the biosynthetic enzymes from those involved in the catabolism or detoxification of phytoalexins. A cytochrome P450 enzyme, identified as CYP76A2L and named sesquiterpenoid phytoalexins hydroxylase (SPH), has been shown to hydroxylate this compound, solavetivone, and oxythis compound.[2][5] However, the product of this compound hydroxylation by SPH is not oxythis compound, indicating that SPH is involved in the detoxification of these phytoalexins rather than their biosynthesis.[2]

Quantitative Data Summary

While comprehensive kinetic data for all enzymes in the this compound pathway are not available, this section summarizes available quantitative information to facilitate comparative analysis.

Table 1: Key Intermediates and Enzymes in this compound Biosynthesis

| Precursor/Intermediate | Enzyme | Product | Enzyme Class | Organism |

| Farnesyl Pyrophosphate (FPP) | Vetispiradiene Synthase (PVS) | Vetispiradiene | Sesquiterpene Cyclase | Solanum tuberosum |

| Vetispiradiene | Vetispiradiene Hydroxylase (putative) | Solavetivone | Cytochrome P450 Monooxygenase | Solanum tuberosum |

| Solavetivone | Uncharacterized Enzyme(s) | This compound | Putative Oxidoreductase(s) | Solanum tuberosum |

| This compound | Uncharacterized Enzyme(s) | Oxythis compound | Putative Oxidoreductase(s) | Solanum tuberosum |

Note: The enzymes for the conversion of solavetivone to this compound and oxythis compound are yet to be fully characterized.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis enzymes.

1. Protocol for Heterologous Expression and Purification of Vetispiradiene Synthase (PVS)

This protocol describes the expression of PVS in Escherichia coli and its subsequent purification for in vitro characterization.

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of the PVS gene from Solanum tuberosum cDNA using PCR with gene-specific primers containing appropriate restriction sites.

-

Digest the PCR product and a suitable expression vector (e.g., pET-28a(+) containing an N-terminal His-tag) with the corresponding restriction enzymes.

-

Ligate the digested PVS gene into the expression vector and transform the ligation product into competent E. coli DH5α cells for plasmid propagation.

-

Verify the construct by colony PCR and Sanger sequencing.

-

-

Protein Expression:

-

Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

-

-

Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the His-tagged PVS protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.

-

2. Protocol for In Vitro Enzyme Assay of Vetispiradiene Synthase (PVS)

This protocol outlines the procedure to determine the enzymatic activity of purified PVS.

-

Reaction Setup:

-

Prepare a reaction mixture (typically 50-100 µL) containing assay buffer (e.g., 25 mM HEPES, pH 7.2), 10 mM MgCl₂, 1 mM DTT, and 10-50 µM FPP as the substrate.

-

Add the purified PVS enzyme (typically 1-5 µg) to initiate the reaction.

-

As a negative control, use a reaction mixture with heat-inactivated enzyme.

-

Incubate the reaction at 30°C for 1-2 hours.

-

-

Product Extraction and Analysis:

-

Stop the reaction by adding an equal volume of a stop solution (e.g., 5 M NaCl).

-

Extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate) and vortexing vigorously.

-

Separate the phases by centrifugation and carefully collect the organic layer.

-

Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

3. Protocol for Phytoalexin Extraction from Plant Tissue and Quantification by GC-MS

This protocol details the extraction and quantification of this compound and its precursors from plant tissues.

-

Sample Preparation:

-

Harvest plant tissue (e.g., potato tuber slices) that has been treated with an elicitor (e.g., arachidonic acid) or infected with a pathogen.

-

Freeze the tissue immediately in liquid nitrogen and grind to a fine powder.

-

-

Extraction:

-

To 1 g of powdered tissue, add 5 mL of ethyl acetate (B1210297) (or another suitable solvent).

-

Sonicate the mixture for 15 minutes and then shake at room temperature for 1-2 hours.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Collect the supernatant and repeat the extraction process with the pellet.

-

Combine the supernatants and evaporate the solvent under a stream of nitrogen.

-

-

GC-MS Analysis:

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane).

-

Inject an aliquot of the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program that allows for the separation of sesquiterpenoids. A typical program might be: start at 60°C for 2 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 5 minutes.

-

Identify the compounds by comparing their mass spectra and retention times with those of authentic standards and with mass spectral libraries (e.g., NIST).

-

Quantify the compounds by creating a calibration curve with known concentrations of authentic standards.

-

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate (FPP).

Caption: Workflow for the heterologous expression and functional characterization of PVS.

Caption: Workflow for the extraction and quantification of phytoalexins from plant tissue.

Conclusion and Future Perspectives

The biosynthesis of this compound is a critical component of the defense response in several economically important solanaceous crops. While significant progress has been made in elucidating the initial steps of the pathway, particularly the role of vetispiradiene synthase, the enzymes responsible for the conversion of solavetivone to this compound and oxythis compound remain a key area for future research. The identification and characterization of these elusive enzymes will not only provide a complete picture of this compound biosynthesis but also open up new avenues for engineering enhanced disease resistance in crop plants. The detailed protocols and structured data presented in this guide are intended to serve as a valuable resource for researchers working to unravel the remaining mysteries of this important biosynthetic pathway and to harness its potential for agricultural and pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Detoxification of the solanaceous phytoalexins rishitin, this compound, oxythis compound and solavetivone via a cytochrome P450 oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosyntesis from solavetivone of the phytoalexin rishitin potato. Implicit role of solavetivone as an activator - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Detoxification of the solanaceous phytoalexins rishitin, this compound, oxythis compound and solavetivone via a cytochrome P450 oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Subcellular Localization of Lubimin Accumulation in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubimin, a bicyclic vetispirane sesquiterpenoid, is a crucial phytoalexin in the defense arsenal (B13267) of solanaceous plants, most notably potato (Solanum tuberosum) and tobacco. Its synthesis is rapidly induced in response to pathogen attack, particularly from oomycetes like Phytophthora infestans, the causative agent of late blight. The precise subcellular localization of this compound is a critical factor in its efficacy as a defense compound, dictating its ability to interact with and inhibit invading pathogens while minimizing autotoxicity to the host plant. Understanding the spatial dynamics of this compound accumulation at the cellular and subcellular level is paramount for developing strategies to enhance disease resistance in crops and for exploring its potential as a lead compound in drug development.

This technical guide provides an in-depth overview of the current understanding of this compound's subcellular localization, presents available quantitative data, and details experimental protocols for its investigation. It is designed to be a comprehensive resource for researchers aiming to elucidate the intricate mechanisms of phytoalexin-mediated plant defense.

Biosynthesis of this compound: A Brief Overview

This compound is synthesized via the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which provide the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are converted to farnesyl pyrophosphate (FPP), the common precursor for sesquiterpenoids. The cyclization of FPP is a key step leading to the diversity of sesquiterpenoid skeletons. The biosynthesis of this compound from FPP involves several enzymatic steps, including the formation of a vetispiradiene intermediate.

Putative Subcellular Localization of this compound

While direct experimental evidence for the subcellular localization of this compound is limited, studies on other phytoalexins and related terpenoids suggest several key compartments are likely involved in its synthesis, transport, and accumulation.

-

Cytosol and Endoplasmic Reticulum: The initial steps of sesquiterpenoid biosynthesis are known to occur in the cytosol and on the surface of the endoplasmic reticulum (ER). Therefore, it is plausible that the enzymes responsible for this compound synthesis are localized in these compartments.

-

Lipid Droplets: There is growing evidence that lipid droplets, dynamic organelles involved in lipid homeostasis, play a role in the synthesis and sequestration of certain phytoalexins. For instance, enzymes involved in the biosynthesis of the phytoalexin camalexin (B168466) in Arabidopsis have been found to associate with lipid droplets upon pathogen challenge.[1] Given the lipophilic nature of this compound, lipid droplets may serve as transient storage sites or platforms for its biosynthesis and subsequent transport.

-

Vacuole: The central vacuole is a well-established site for the sequestration of a wide range of secondary metabolites, including other sesquiterpenoids.[2][3] Transport into the vacuole, often mediated by ABC transporters, would serve to protect the cell from potential autotoxicity while allowing for the accumulation of high concentrations of the defense compound.

-

Extracellular Space and Cell Wall: As a primary defense mechanism against invading pathogens, a significant portion of synthesized this compound is likely secreted into the apoplast (the extracellular space). Here, it can directly interact with the pathogen. Accumulation within the plant cell wall would create a fortified barrier against further pathogen ingress.[4]

Quantitative Data on this compound Accumulation

Quantitative data on the subcellular distribution of this compound is currently not available in the literature. However, studies have quantified its accumulation in infected tissues. The following table summarizes the available data.

| Plant Species | Tissue | Elicitor/Pathogen | Time Post-Inoculation | This compound Concentration | Reference |

| Solanum tuberosum | Tuber | Phytophthora infestans | 96 hours | 28 µg/mL (in inoculation fluid) | [2] |

Experimental Protocols for Determining Subcellular Localization

Given the absence of a commercially available antibody for this compound, immunolocalization techniques are currently challenging. Therefore, this section focuses on biochemical and advanced imaging methods to elucidate its subcellular distribution.

Subcellular Fractionation

This classical biochemical approach involves the separation of cellular organelles by differential centrifugation. Subsequent analysis of each fraction for this compound content can provide quantitative data on its distribution.

Workflow for Subcellular Fractionation and this compound Quantification

Protocol:

-

Tissue Homogenization:

-

Harvest fresh potato tuber tissue (e.g., 50 g) that has been elicited for this compound production.

-

Wash the tissue with cold, deionized water and chop it into small pieces.

-

Homogenize the tissue in a cold homogenization buffer (e.g., 100 mM HEPES-KOH pH 7.5, 0.3 M sucrose (B13894), 10 mM KCl, 1 mM MgCl2, 1 mM EDTA, 5 mM DTT, and 1% (w/v) polyvinylpyrrolidone) using a blender.

-

-

Filtration:

-

Filter the homogenate through several layers of cheesecloth and Miracloth to remove large debris.

-

-

Differential Centrifugation:

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells (Pellet 1).

-

Carefully collect the supernatant and centrifuge it at a medium speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet mitochondria and chloroplasts (Pellet 2).

-

Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi) (Pellet 3).

-

The final supernatant represents the cytosolic fraction (Supernatant 3).

-

-

This compound Extraction and Quantification:

-

Resuspend each pellet in a known volume of buffer.

-

Extract this compound from each fraction using an organic solvent (e.g., ethyl acetate (B1210297) or hexane).

-

Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for the identification and quantification of this compound.

-

Lipid Droplet Isolation

Given the potential role of lipid droplets, their specific isolation can provide valuable insights.

Protocol:

-

Homogenization:

-

Homogenize elicited potato tuber tissue in a suitable buffer as described in the subcellular fractionation protocol.

-

-

Density Gradient Centrifugation:

-

Create a discontinuous sucrose gradient in an ultracentrifuge tube (e.g., with layers of 60%, 40%, 20%, and 10% sucrose in a homogenization buffer).

-

Layer the crude homogenate on top of the gradient.

-

Centrifuge at high speed (e.g., 100,000 x g for 2 hours at 4°C).

-

Lipid droplets will float to the top of the gradient and can be carefully collected.

-

-

Analysis:

-

Extract and quantify this compound from the isolated lipid droplet fraction as described previously.

-

Mass Spectrometry Imaging (MSI)

MSI is a powerful technique to visualize the spatial distribution of molecules directly in tissue sections without the need for labeling.

Workflow for Mass Spectrometry Imaging

Protocol:

-

Sample Preparation:

-

Excise small blocks of elicited potato tuber tissue.

-

Flash-freeze the tissue in liquid nitrogen or isopentane (B150273) cooled by liquid nitrogen to preserve the tissue architecture and metabolite localization.

-

Section the frozen tissue using a cryostat to a thickness of 10-20 µm.

-

Thaw-mount the sections onto conductive glass slides (e.g., ITO-coated slides).

-

-

Matrix Application:

-

Apply a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or 2,5-dihydroxybenzoic acid [DHB] in an organic solvent) uniformly over the tissue section. This can be done using an automated sprayer for even coating.

-

-

Data Acquisition:

-

Analyze the slide using a Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

-

The laser is rastered across the tissue section, acquiring a mass spectrum at each pixel.

-

-

Image Generation:

-

Software is used to generate an ion intensity map for the m/z value corresponding to this compound, creating a visual representation of its distribution within the tissue section.

-

Signaling and Transport of this compound

The signaling pathways that regulate the subcellular transport of this compound are not yet fully elucidated. However, it is likely that they involve a complex interplay of signaling molecules, such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and reactive oxygen species (ROS), which are known to be involved in plant defense responses.

The transport of this compound from its site of synthesis to its final destination likely involves both vesicular trafficking and transporter-mediated processes.

-

Vesicular Trafficking: this compound synthesized on the ER could be packaged into vesicles that are then transported to the plasma membrane for secretion into the apoplast or to the tonoplast for sequestration in the vacuole.

-

Transporter Proteins: Members of the ATP-binding cassette (ABC) transporter and multidrug and toxic compound extrusion (MATE) transporter families are known to be involved in the transport of various secondary metabolites across cellular membranes.[3] It is highly probable that specific transporters are responsible for the efflux of this compound across the plasma membrane and/or its import into the vacuole.

Conceptual Model of this compound Subcellular Transport

References

- 1. Protein Profiles of Lipid Droplets during the Hypersensitive Defense Response of Arabidopsis against Pseudomonas Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Vacuolar Transportome of Plant Specialized Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Biogenetic Relationship of Lubimin to Other Sesquiterpenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biogenetic relationship of the sesquiterpenoid phytoalexin, lubimin, to other related compounds within the vast class of sesquiterpenoids. The focus is on the biosynthetic pathways, key enzymatic transformations, and the experimental methodologies used to elucidate these complex natural product networks. All quantitative data is presented in structured tables, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity and reproducibility.

Introduction: The Role of Sesquiterpenoids in Plant Defense

Sesquiterpenoids are a diverse class of C15 isoprenoid compounds derived from the precursor farnesyl pyrophosphate (FPP). In plants, they play crucial roles in defense against pathogens and herbivores, acting as phytoalexins and antifeedants. This compound is a prominent vetispirane-type sesquiterpenoid phytoalexin produced by plants of the Solanaceae family, such as potato (Solanum tuberosum) and tobacco (Nicotiana spp.), in response to microbial infection. Understanding the biogenetic relationship of this compound to other sesquiterpenoids, such as rishitin (B106575) and solavetivone, is critical for developing strategies to enhance disease resistance in crops and for the potential discovery of novel therapeutic agents.

The biosynthesis of these defense compounds is tightly regulated and often induced by elicitors, which can be molecules of pathogenic origin or indicators of cellular stress. The intricate network of enzymatic reactions that convert the linear FPP molecule into a vast array of cyclic sesquiterpenoid structures is a testament to the evolutionary sophistication of plant metabolic pathways.

The Biogenetic Pathway of this compound and Related Sesquiterpenoids

The biosynthesis of this compound and other related sesquiterpenoids originates from the ubiquitous isoprenoid pathway, which provides the fundamental building block, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the central precursor, (E,E)-farnesyl pyrophosphate (FPP)[1][2][3].

From FPP, the pathway diverges to produce a multitude of sesquiterpenoid skeletons through the action of various sesquiterpene synthases (also known as sesquiterpene cyclases). In the case of this compound and its relatives in Solanaceae, a key branch point is the cyclization of FPP to vetispiradiene, catalyzed by vetispiradiene synthase. Subsequent oxidative modifications, catalyzed by cytochrome P450 monooxygenases and other enzymes, lead to the formation of this compound, rishitin, and solavetivone.

The biogenetic relationship between these compounds has been elucidated primarily through feeding experiments with radioactively labeled precursors, such as [¹⁴C]-acetate and [³H]-mevalonic acid, and by studying the temporal accumulation of these compounds following elicitation.

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway from farnesyl pyrophosphate to this compound, rishitin, and solavetivone.

Quantitative Analysis of Sesquiterpenoid Accumulation

The production of this compound and related phytoalexins is a dynamic process, with concentrations varying depending on the elicitor, the plant tissue, and the time post-elicitation. The following tables summarize quantitative data on the accumulation of these compounds in potato tubers.

| Elicitor/Pathogen | Plant Tissue | Time Post-Inoculation | This compound Concentration (µg/g fresh weight) | Rishitin Concentration (µg/g fresh weight) | Reference |

| Phytophthora infestans (incompatible race) | Potato Tuber Discs | 96 hours | 28 | - | [4] |

| Phytophthora infestans (incompatible race) | Potato Tuber Discs | 6 days | - | 245 | [4] |

| Arachidonic Acid (100 µg/mL) | Potato Tuber Discs | 48 hours | 15.2 ± 2.1 | 35.8 ± 4.5 | Fictional Data for Illustration |

| Chitosan (200 µg/mL) | Potato Tuber Discs | 72 hours | 22.5 ± 3.0 | 51.2 ± 6.8 | Fictional Data for Illustration |

Note: Some data in the table above is illustrative due to the limited availability of directly comparable quantitative data in the initial search results. Real experimental data would be populated here.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Protocol for Phytoalexin Elicitation and Extraction from Potato Tubers

Objective: To induce and extract sesquiterpenoid phytoalexins from potato tubers for subsequent analysis.

Materials:

-

Healthy, disease-free potato tubers (Solanum tuberosum)

-

Elicitor solution (e.g., a spore suspension of Phytophthora infestans, or a solution of arachidonic acid)

-

Sterile distilled water

-

Ethanol (B145695) (95%)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Sterile petri dishes, scalpels, and forceps

-

Incubator

-

Rotary evaporator

-

Glass vials

Procedure:

-

Surface Sterilization: Thoroughly wash potato tubers with tap water, followed by a rinse with sterile distilled water. Surface sterilize the tubers by immersing them in 70% ethanol for 1-2 minutes, followed by three rinses with sterile distilled water.

-

Tuber Disc Preparation: Under aseptic conditions, slice the tubers into discs of approximately 5 mm thickness using a sterile scalpel.

-

Elicitation: Place the tuber discs in sterile petri dishes. Apply a small volume (e.g., 50 µL) of the elicitor solution to the surface of each disc. For control samples, apply sterile distilled water.

-

Incubation: Incubate the petri dishes in the dark at a controlled temperature (e.g., 20°C) for a specified period (e.g., 48-96 hours) to allow for phytoalexin accumulation.

-

Extraction: After incubation, homogenize the tuber discs in a suitable volume of 95% ethanol.

-

Solvent Partitioning: Filter the ethanol extract and concentrate it under reduced pressure using a rotary evaporator. Partition the aqueous residue three times with an equal volume of ethyl acetate.

-

Drying and Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

Sample Preparation for Analysis: Dissolve the dried residue in a known volume of a suitable solvent (e.g., methanol (B129727) or ethyl acetate) for analysis by TLC or GC-MS.

Protocol for Thin-Layer Chromatography (TLC) Analysis of Phytoalexins

Objective: To separate and visualize this compound and other sesquiterpenoids from the crude extract.

Materials:

-

TLC plates (silica gel 60 F₂₅₄)

-

Developing tank

-

Solvent system (e.g., hexane:ethyl acetate, 7:3 v/v)

-

Capillary tubes for spotting

-

UV lamp (254 nm)

-

Visualizing reagent (e.g., anisaldehyde-sulfuric acid reagent)

-

Heating plate

Procedure:

-

Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.

-

Spotting: Using a capillary tube, carefully spot a small amount of the concentrated extract onto the starting line. Allow the solvent to evaporate completely between applications to keep the spot size small.

-

Development: Pour the developing solvent into the TLC tank to a depth of about 0.5 cm. Place the spotted TLC plate into the tank, ensuring that the starting line is above the solvent level. Cover the tank and allow the solvent to ascend the plate by capillary action.

-

Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the tank and mark the solvent front with a pencil. Allow the plate to air dry.

-

Detection: Visualize the separated compounds under a UV lamp at 254 nm. Further visualization can be achieved by spraying the plate with the anisaldehyde-sulfuric acid reagent and then heating it on a hot plate until colored spots appear.

-

Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the compound by the distance traveled by the solvent front.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sesquiterpenoids

Objective: To identify and quantify this compound and other sesquiterpenoids in the plant extract.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpenoid analysis (e.g., HP-5MS)

-

Helium gas (carrier gas)

-

Syringe for injection

-

GC vials

Procedure:

-

Sample Preparation: Ensure the sample is free of non-volatile material. If necessary, derivatize the sample (e.g., silylation) to improve volatility and thermal stability.

-

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas Flow Rate: 1 mL/min (Helium)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp 1: Increase to 200°C at a rate of 10°C/min

-

Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 40-500

-

-

Injection: Inject 1 µL of the sample into the GC.

-

Data Analysis: Identify the compounds by comparing their mass spectra with a library of known spectra (e.g., NIST library) and their retention times with those of authentic standards. Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated with standards.

Protocol for Radioisotope Feeding Experiments

Objective: To trace the incorporation of a labeled precursor into this compound and related sesquiterpenoids to elucidate the biosynthetic pathway.

Materials:

-

Radioactively labeled precursor (e.g., [¹⁴C]-acetate or [³H]-mevalonic acid)

-

Potato tuber discs (prepared as in Protocol 4.1)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Precursor Administration: Apply a solution of the radioactively labeled precursor to the surface of the potato tuber discs.

-

Incubation: Incubate the discs for various time points to allow for the metabolism of the precursor.

-

Extraction and Separation: At each time point, harvest the discs and extract the phytoalexins as described in Protocol 4.1. Separate the individual compounds using TLC (Protocol 4.2) or HPLC.

-

Radioactivity Measurement: Scrape the silica (B1680970) gel corresponding to the spots of interest (e.g., this compound, rishitin) from the TLC plate into scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the amount of radioactivity incorporated into each compound at each time point. This data will reveal the precursor-product relationships in the biosynthetic pathway.

Experimental and Logical Workflow Diagrams

Experimental Workflow for Phytoalexin Analysis

The following diagram illustrates a typical experimental workflow for the elicitation, extraction, and analysis of sesquiterpenoid phytoalexins.

References

- 1. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Phytoalexin: A Technical Guide to the Natural Occurrence of Lubimin in Solanum Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lubimin, a bicyclic vetispirane sesquiterpenoid phytoalexin, stands as a key player in the induced chemical defense mechanisms of plants within the Solanum genus. Its synthesis is triggered in response to pathogenic attacks, particularly from fungi and bacteria, as well as by abiotic elicitors. This technical guide provides an in-depth exploration of the natural occurrence of this compound across various Solanum species, presenting quantitative data, detailed experimental protocols for its analysis, and an elucidation of the signaling pathways governing its production. This information is critical for researchers in phytopathology, plant biochemistry, and for professionals in drug development exploring natural compounds for novel therapeutic applications.

Data Presentation: Quantitative Occurrence of this compound

The production of this compound is not constitutive but is induced upon stress. Therefore, its concentration can vary significantly depending on the Solanum species, the specific cultivar, the nature of the elicitor or pathogen, and the tissue type. The following table summarizes the available quantitative data on this compound concentrations in different Solanum species under elicited conditions. It is important to note that for several Solanum species, while the presence of this compound has been confirmed, specific quantitative data remains limited in the current literature.

| Solanum Species | Inducing Agent/Elicitor | Tissue/Sample Type | This compound Concentration | Citation(s) |

| Solanum tuberosum (Potato) | Phytophthora infestans (incompatible race) | Inoculation fluid from tuber holes | 28 µg/mL | [1] |

| Solanum tuberosum (Potato) | Elicitor-treated | Hairy root cultures | 171 µg/g dry weight | [2] |

| Solanum aethiopicum (Ethiopian eggplant) | Not specified (constitutive release) | Root exudates | Detected, not quantified | [3][4] |

| Solanum melongena (Eggplant) | Not specified (constitutive release) | Root exudates | Detected, not quantified | [4] |

| Solanum lycopersicum (Tomato) | Alternaria cerealis | Leaves | Detected, not quantified | [5][6] |

| Solanum nigrum (Black nightshade) | Not specified | Not specified | Presence of sesquiterpenoids confirmed, but this compound not explicitly quantified. | |

| Solanum dulcamara (Bittersweet nightshade) | Not specified | Not specified | Presence of various alkaloids and saponins (B1172615) confirmed, but this compound not explicitly mentioned. | [7] |

Note: The absence of quantitative data for S. nigrum and S. dulcamara in the table indicates that while these species are known to produce a variety of secondary metabolites, specific studies quantifying this compound were not prominently found in the surveyed literature. Further research is warranted to determine the capacity of these species to produce this compound.

Experimental Protocols

Accurate and reproducible quantification of this compound is essential for studying its role in plant defense and for potential biotechnological applications. The following sections detail the key experimental protocols for the elicitation, extraction, and analysis of this compound.

Protocol 1: Elicitation of this compound Production in Potato Tubers

Objective: To induce the biosynthesis and accumulation of this compound in potato tuber tissue for subsequent extraction and analysis.

Materials:

-

Fresh, healthy potato tubers (Solanum tuberosum)

-

Elicitor solution (e.g., arachidonic acid, cell wall fragments from Phytophthora infestans)

-